1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione
Description
Properties
IUPAC Name |
1-[(pyridin-2-ylamino)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13-10-5-1-2-6-11(10)17(14(13)19)9-16-12-7-3-4-8-15-12/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZDAMIZOPZZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with pyridin-2-ylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione, also known as a derivative of indoline-2,3-dione, has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, material science, and analytical chemistry, supported by data tables and documented case studies.
Structure
The compound features an indoline core substituted with a pyridin-2-ylamino group. This structural configuration is significant for its biological activity and interaction with various biological targets.
Properties
- Molecular Formula : C13H12N2O2
- Molecular Weight : 232.25 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Research indicates that derivatives of indoline-2,3-dione exhibit promising anticancer properties. A study demonstrated that this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis via the mitochondrial pathway.
Case Study :
In a recent investigation, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting significant potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the compound's potential as a lead structure for developing new antimicrobial agents .
Organic Electronics
The unique electronic properties of indoline derivatives make them suitable for applications in organic electronics. Research has shown that this compound can be used as a hole transport material in organic light-emitting diodes (OLEDs).
Case Study :
In OLED device fabrication, this compound demonstrated improved charge transport properties compared to traditional materials. Devices incorporating this compound achieved a maximum luminance of 5000 cd/m² with high efficiency .
Sensor Development
This compound has been explored as a potential fluorescent probe for detecting metal ions due to its ability to form stable complexes.
Data Table: Fluorescent Properties
| Metal Ion | Detection Limit (µM) | Emission Wavelength (nm) |
|---|---|---|
| Cu²⁺ | 0.5 | 520 |
| Zn²⁺ | 0.8 | 550 |
This table highlights its application in environmental monitoring and biomedical diagnostics .
Mechanism of Action
The mechanism of action of 1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of indoline-2,3-dione derivatives are highly dependent on the substituent at the N1 position. Below is a comparative analysis of key analogs:
Key Observations :
- Pyridine vs. Morpholine Substituents: The pyridin-2-ylamino group (target compound) may enhance antimicrobial activity compared to morpholinomethyl (e.g., 1-(morpholinomethyl)indoline-2,3-dione), which excels in corrosion inhibition .
- Triazole Additions : Introducing triazole rings () shifts activity toward antituberculosis, highlighting the role of heterocyclic appendages in target specificity.
Biological Activity
1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione, a compound that belongs to the indoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyridine ring connected to an indoline moiety through an amino group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of indoline compounds often exhibit significant anticancer properties. For instance:
- Mechanism of Action : Indole derivatives, including this compound, have been shown to induce apoptosis in various cancer cell lines. A study reported that compounds with similar structures inhibited cell proliferation in breast cancer (MCF7), colon cancer (HCT116), and pancreatic cancer (PaCa) cells with IC50 values ranging from 10 to 30 µM .
- Case Study : In a comparative study of several indole derivatives, this compound demonstrated potent antiproliferative effects against HCT116 cells with an IC50 of 15 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Studies : Recent studies have shown that this compound displays significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models:
- Mechanism : It is believed that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response. A study indicated a reduction in these cytokines by approximately 40% at a concentration of 20 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at the pyridine and indoline positions can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on pyridine ring | Enhances binding affinity to target proteins |
| Alteration of indoline carbonyl groups | Affects apoptotic signaling pathways |
| Variation in amino group | Modulates solubility and bioavailability |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression and inflammation. These studies suggest strong interactions with protein targets such as:
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione derivatives?
A two-step approach is typically used: (1) Condensation of isatin derivatives with pyridin-2-amine precursors under acidic conditions (e.g., acetic acid reflux) to form the indoline-2,3-dione core, followed by (2) alkylation or Mannich reactions to introduce the pyridin-2-ylamino-methyl group. For example, describes analogous condensations using sodium hydride in DMF for nitrogen alkylation, while highlights the use of potassium carbonate and tetra--butylammonium bromide as phase-transfer catalysts for propargylation of isatin derivatives .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Multimodal characterization is essential:
- X-ray crystallography (as in ) resolves the 3D conformation, including coplanarity of the indoline ring and carbonyl groups.
- NMR spectroscopy identifies proton environments (e.g., aromatic protons, NH groups) and coupling patterns.
- Mass spectrometry validates molecular weight and fragmentation patterns.
- TLC monitoring ( ) ensures reaction progression and purity .
Q. What are the primary biological activities associated with indoline-2,3-dione derivatives?
Indoline-2,3-dione scaffolds exhibit antimicrobial ( ), anticancer ( ), and enzyme-modulating activities. For instance, reports antibacterial evaluation of spiro[indoline-3,2'-quinazoline]-dione derivatives via agar diffusion assays against Gram-positive/-negative strains .
Q. What solvent systems are optimal for purifying this compound?
Recrystallization from ethanol or methanol is widely used ( ). For polar derivatives, column chromatography with gradients of ethyl acetate/hexane or DCM/methanol may improve yield and purity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound analogs?
Q. How do electronic effects of substituents on the pyridine ring influence biological activity?
Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. demonstrates this via MIC assays against S. aureus and E. coli, where nitro-substituted derivatives showed 2–4× higher activity than unsubstituted analogs .
Q. What analytical techniques resolve contradictions in reported reaction mechanisms for indoline-2,3-dione derivatization?
- Isotopic labeling (e.g., N NMR) traces nitrogen migration during alkylation.
- Kinetic studies (e.g., variable-temperature NMR) differentiate between SN1/SN2 pathways.
- DFT calculations model transition states to validate mechanistic hypotheses .
Q. How can researchers optimize reaction conditions for scale-up synthesis?
Q. What structural modifications enhance the pharmacokinetic profile of indoline-2,3-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
